molecular formula C12H15N5O B7595795 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide

2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide

Katalognummer B7595795
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: JNVKVTRXIOPBGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an essential enzyme in the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the development and survival of B-cells. Inhibiting BTK has shown potential in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).

Wirkmechanismus

2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide selectively binds to the ATP-binding site of BTK and inhibits its activity. BTK is a critical enzyme in the BCR signaling pathway, which is essential for B-cell development and survival. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, resulting in decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. In preclinical studies, 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide has demonstrated efficacy in inhibiting tumor growth in xenograft models of CLL, MCL, and WM. 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide has also been shown to have minimal off-target effects on other kinases, indicating its selectivity for BTK.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide has also shown efficacy in preclinical models of B-cell malignancies, indicating its potential as a therapeutic agent. However, one limitation of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

Future research on 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide could focus on its potential as a combination therapy with other agents, such as monoclonal antibodies or chemotherapy drugs, in the treatment of B-cell malignancies. Additionally, further studies could investigate the potential of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide in other BTK-mediated diseases, such as autoimmune disorders or graft-versus-host disease. Finally, the development of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide analogs with improved pharmacokinetic properties could enhance its therapeutic potential.

Synthesemethoden

The synthesis of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide involves several steps, starting from the reaction of 3-cyanopyridine-2-carboxylic acid with 1,2-diaminopropane to form the intermediate 4-(3-cyanopyridin-2-yl)piperazine-1-carboxamide. This intermediate is then reacted with acetic anhydride to obtain the final product, 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In vitro studies have demonstrated that 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have shown that 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide inhibits tumor growth in xenograft models of CLL, MCL, and WM.

Eigenschaften

IUPAC Name

2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c13-8-10-2-1-3-15-12(10)17-6-4-16(5-7-17)9-11(14)18/h1-3H,4-7,9H2,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKVTRXIOPBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.